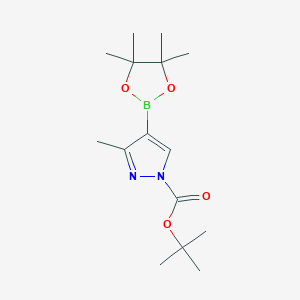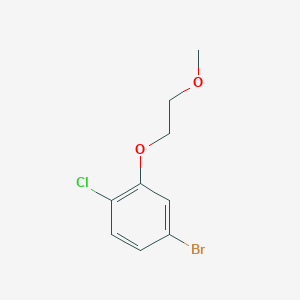
2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid hydrochloride
Overview
Description
Benzodiazole is a heterocyclic compound that is part of many pharmaceuticals and other active compounds . The compound you’re asking about seems to be a benzodiazole derivative with an acetic acid group, which could potentially alter its properties and biological activity .
Molecular Structure Analysis
The InChI code provided in the search results gives some insight into the molecular structure of this compound . It appears to have a benzodiazole ring attached to an acetic acid group.Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 212.64 . Other physical and chemical properties are not available in the search results.Scientific Research Applications
Chemical Synthesis and Reactivity
- The compound is utilized as a building block in the synthesis of complex molecular structures, such as the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products, indicating its utility in chemical synthesis and the formation of novel compounds (Janardhan et al., 2014).
Kinetics and Mechanism Studies
- It serves as a substrate for kinetic studies, such as investigating the hydrolysis of cyclopentolate hydrochloride, where it is used to understand the influence of pH, buffers, and temperature in alkaline solutions (Roy, 1995).
Probe Development for Biochemical Detection
- The compound has been employed in the development of simpler, sensitive, and selective turn-on fluorescent probes, such as chloro-acetic acid 2-benzothiazol-2-yl-phenyl ester (HBT-AcCl), for detecting amino acids like cysteine and homocysteine, showcasing its application in biochemical detection and diagnostics (Nehra et al., 2020).
Anticancer and Antimicrobial Research
- The molecule forms part of novel synthesized compounds with significant cytotoxicity screening studies against cancer cell lines, indicating its potential in anticancer research (Bolakatti et al., 2020). Additionally, it's used in the synthesis of compounds with remarkable antibacterial and antifungal activities, highlighting its role in antimicrobial research (Patel et al., 2010).
Biological Probe and Imaging
- It has been implemented in the creation of fluorescent probes for bioimaging, specifically for cysteine detection in living cells, demonstrating its utility in biological research and cellular imaging (Yu et al., 2018).
Future Directions
properties
IUPAC Name |
2-(benzimidazol-1-yl)-2-phenylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2.ClH/c18-15(19)14(11-6-2-1-3-7-11)17-10-16-12-8-4-5-9-13(12)17;/h1-10,14H,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYRJDLYQKUEFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C=NC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-Bromo-6-methoxy-1H-benzo[d]imidazole](/img/structure/B1523680.png)
![5-Bromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1523681.png)
